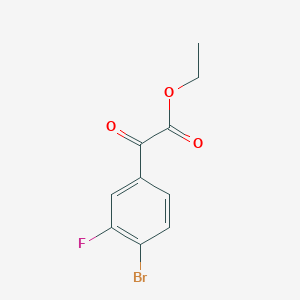

Ethyl 4-bromo-3-fluorobenzoylformate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

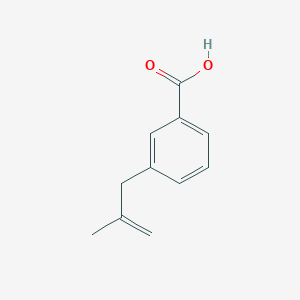

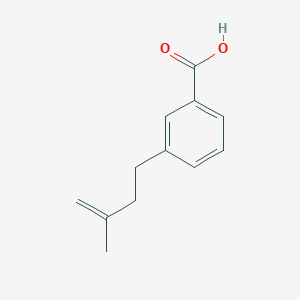

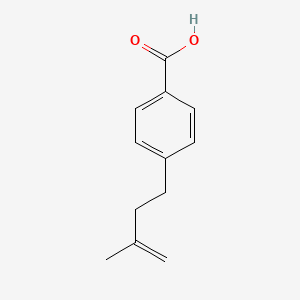

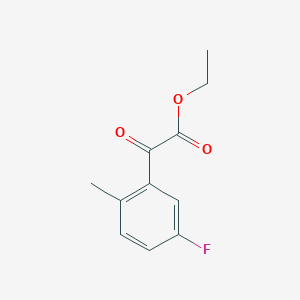

Ethyl 4-bromo-3-fluorobenzoylformate is a chemical compound with the molecular formula C10H8BrFO3 . It has a molecular weight of 275.07 g/mol.

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with bromo and fluoro groups at the 4th and 3rd positions respectively . The benzene ring is also attached to a carbonyl group (C=O) and an ethyl group (C2H5) forming an ester .

Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and density are not explicitly mentioned in the available literature.

Applications De Recherche Scientifique

Catalyst-Free P-C Coupling Reactions

A study demonstrated the use of halobenzoic acids in catalyst-free P-C coupling reactions under microwave irradiation in water. Specifically, 4-bromo and 3-bromobenzoic acids were used to achieve P-C coupling with diarylphosphine oxides. The reaction yielded phosphinoylbenzoic acids, which were then converted into their corresponding ethyl esters. This process, highlighting a novel application of halobenzoic acid derivatives in organic synthesis, could potentially involve compounds like ethyl 4-bromo-3-fluorobenzoylformate in similar transformations (Jablonkai & Keglevich, 2015).

Synthesis of Thromboxane Receptor Antagonists

Another research application involves the scalable synthesis of thromboxane receptor antagonists, where halobenzoic acids are key intermediates. The study outlines a regioselective Heck cross-coupling strategy to prepare such antagonists, starting from commercially available halobenzoic acids. This method potentially opens avenues for utilizing this compound in the synthesis of biologically active molecules, contributing to medical research (W. & Mason, 1998).

Difluoromethylation of Terminal Alkynes

Research on the difluoromethylation of terminal alkynes using fluoroform showcases the versatility of halogenated compounds in organic synthesis. This study indicates that functional groups like bromo are well-tolerated under certain reaction conditions, suggesting that compounds such as this compound could be viable substrates or intermediates in similar chemical transformations (Okusu, Tokunaga, & Shibata, 2015).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds, such as triazoloquinolines, often involves halogenated benzoic acids as key intermediates. A study utilized methyl 2-azido-5-bromobenzoate, which could be related to this compound, to synthesize triazoloquinolines, highlighting the compound's potential application in the synthesis of complex heterocyclic structures (Pokhodylo & Obushak, 2019).

Safety and Hazards

Ethyl 4-bromo-3-fluorobenzoylformate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist/vapors/spray and to avoid contact with skin and eyes . It should be stored in a well-ventilated place and kept tightly closed .

Propriétés

IUPAC Name |

ethyl 2-(4-bromo-3-fluorophenyl)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFO3/c1-2-15-10(14)9(13)6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDTXZOAAMQSQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=C(C=C1)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001266354 |

Source

|

| Record name | Ethyl 4-bromo-3-fluoro-α-oxobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001266354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

951887-86-8 |

Source

|

| Record name | Ethyl 4-bromo-3-fluoro-α-oxobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-bromo-3-fluoro-α-oxobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001266354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.